molecular formula C15H13NO3S B11505804 2-{[(Phenylcarbamoyl)methyl]sulfanyl}benzoic acid

2-{[(Phenylcarbamoyl)methyl]sulfanyl}benzoic acid

Cat. No.: B11505804
M. Wt: 287.3 g/mol
InChI Key: IERXIXDZRRSURT-UHFFFAOYSA-N
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Description

2-[(2-Anilino-2-oxoethyl)thio]benzoic acid is an organic compound with the molecular formula C15H13NO3S. This compound is characterized by the presence of a benzoic acid moiety linked to a thioether group, which is further connected to an anilino group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-anilino-2-oxoethyl)thio]benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with an appropriate anilino derivative. One common method includes the use of 2-chloro-N-phenylacetamide as a starting material, which undergoes a nucleophilic substitution reaction with 2-mercaptobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 2-[(2-anilino-2-oxoethyl)thio]benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Anilino-2-oxoethyl)thio]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the anilino moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted anilino derivatives.

Scientific Research Applications

2-[(2-Anilino-2-oxoethyl)thio]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound’s potential biological activity makes it a candidate for studies in enzyme inhibition and protein binding.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.

Mechanism of Action

The mechanism of action of 2-[(2-anilino-2-oxoethyl)thio]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thioether group may play a crucial role in its binding affinity, while the anilino moiety can interact with aromatic residues in the target protein. These interactions can modulate signaling pathways and biochemical processes within cells.

Comparison with Similar Compounds

    2-[(2-Amino-2-oxoethyl)thio]acetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid.

    2-[(2-Anilino-2-oxoethyl)thio]acetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid.

Uniqueness: 2-[(2-Anilino-2-oxoethyl)thio]benzoic acid is unique due to the presence of the benzoic acid moiety, which imparts distinct chemical and biological properties. The aromatic ring in the benzoic acid can participate in additional interactions, enhancing the compound’s versatility in various applications.

Properties

Molecular Formula

C15H13NO3S

Molecular Weight

287.3 g/mol

IUPAC Name

2-(2-anilino-2-oxoethyl)sulfanylbenzoic acid

InChI

InChI=1S/C15H13NO3S/c17-14(16-11-6-2-1-3-7-11)10-20-13-9-5-4-8-12(13)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19)

InChI Key

IERXIXDZRRSURT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2C(=O)O

Origin of Product

United States

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